molecular formula C10H22N4O B1371145 1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea CAS No. 1153458-96-8

1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea

Cat. No.: B1371145
CAS No.: 1153458-96-8
M. Wt: 214.31 g/mol
InChI Key: GBWHAGCINQEHIH-UHFFFAOYSA-N
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Description

1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea typically involves the reaction of piperazine with an appropriate isocyanate. One common method is to react piperazine with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea: Characterized by the presence of a piperazine ring and an isopropyl group.

    1-[2-(Piperazin-1-yl)ethyl]-3-(methyl)urea: Similar structure but with a methyl group instead of an isopropyl group.

    1-[2-(Piperazin-1-yl)ethyl]-3-(ethyl)urea: Contains an ethyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group can influence its lipophilicity and, consequently, its interaction with biological membranes and targets .

Properties

IUPAC Name

1-(2-piperazin-1-ylethyl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O/c1-9(2)13-10(15)12-5-8-14-6-3-11-4-7-14/h9,11H,3-8H2,1-2H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWHAGCINQEHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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